molecular formula C19H14N2O5S B2632971 methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate CAS No. 921799-71-5

methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2632971
CAS No.: 921799-71-5
M. Wt: 382.39
InChI Key: PUDSBVFKARFVQO-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzofuran and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 7-methoxy-1-benzofuran-2-amine and 1,3-benzothiazole-6-carboxylic acid. The reaction conditions may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated using reagents like AlCl₃ (Aluminium chloride) or FeCl₃ (Ferric chloride).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-methoxy-1-benzofuran-2-amido)benzoate
  • Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Uniqueness

Methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of benzofuran and benzothiazole moieties. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-24-13-5-3-4-10-8-14(26-16(10)13)17(22)21-19-20-12-7-6-11(18(23)25-2)9-15(12)27-19/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDSBVFKARFVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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